Fenpyroximate

Descripción general

Descripción

Fenpyroximate, a pyrazole-based acaricide developed by Nihon Nohyaku Co. in 1991, inhibits mitochondrial complex I (MET-I), disrupting cellular energy production in mites . It is highly effective against agriculturally significant pests like Tetranychus urticae and Polyphagotarsonemus latus, with low mammalian toxicity (acute oral LD₅₀ > 5,000 mg/kg in rats) . However, prolonged use has led to resistance in field populations of T. urticae, with resistance ratios (RR) exceeding 250-fold in some strains . Its chemical structure features a pyrazole oxime core with a 5-trifluoromethylpyridyl moiety, contributing to its acaricidal activity and physicochemical stability .

Mecanismo De Acción

Target of Action

Fenpyroximate is a highly active pyrazole acaricide . It primarily targets various mites, including red spider mites, pink mites, purple mites of tea, yellow mite of chilli, and Eriophyid mite of coconut . It affects larvae, nymphs, and adult ticks of two-legged and four-legged (quadruped) plant pests .

Mode of Action

This compound operates through a unique mechanism of action. It interferes with neurophysiological activities, inhibiting nerve conduction . This interference leads to symptoms of paralysis, inactivity, and cessation of food intake in mites and insects . Furthermore, it prevents the transmission of electrons in mitochondria, which has a severe impact on all stages of life (excluding eggs) and prevents nymphs from molting .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of mitochondria by preventing electron transmission . This disruption can lead to a variety of downstream effects, including paralysis and eventual death of the pest .

Pharmacokinetics

This compound exhibits a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed . .

Result of Action

The primary result of this compound’s action is the effective control of various mites. It provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The compound is harmful if swallowed and very toxic by inhalation; eye irritation and skin sensitization were observed .

Análisis Bioquímico

Biochemical Properties

Fenpyroximate interacts with various biomolecules, primarily functioning as an inhibitor of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) . This interaction disrupts the normal biochemical reactions within the mitochondria, leading to the death of the mites .

Cellular Effects

This compound has significant effects on cellular processes. Studies have shown that it induces morphological changes in mitochondria at low concentrations . Certain pesticides, including this compound, have been observed to cause a significant dose-dependent decrease of intracellular ATP , indicating a disruption in cellular energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mitochondrial complex I, inhibiting electron transport . This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production . The resulting energy deficit is believed to be a primary factor in the efficacy of this compound as an acaricide.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to persist in soils depending on local conditions . It’s also been noted that this compound residues in citrus fruits decrease over time

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has moderate oral toxicity to humans . Therefore, it’s crucial to handle this compound with care to avoid harmful exposure, especially at high doses.

Metabolic Pathways

This compound undergoes metabolism involving oxidation of the tert-butyl and pyrazole-3-methyl groups, p-hydroxylation of the phenoxy moiety, N-demethylation, hydrolysis at the ester and methyleneamino-oxy bonds, and conjugation .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound localizes to the mitochondria where it exerts its effects

Actividad Biológica

Fenpyroximate is a broad-spectrum acaricide that has gained attention for its efficacy against various pest species, particularly in agricultural settings. This article delves into the biological activity of this compound, focusing on its toxicological effects, mode of action, and implications for pest management.

This compound belongs to the class of compounds known as pyrazoles. Its primary mode of action is through the inhibition of mitochondrial respiration in target organisms, specifically affecting the electron transport chain. This leads to a disruption in ATP production, ultimately causing mortality in pests. The compound exhibits a unique mechanism compared to traditional acaricides, making it effective against resistant pest populations.

Acute and Chronic Toxicity

Toxicological assessments have revealed varying effects of this compound across different species. In laboratory studies, acute exposure has shown significant lethality in various arthropods. For instance, the median lethal concentration (LC50) for adult Amblyseius swirskii was found to be 16.67 mg a.i. liter, indicating a high level of toxicity at recommended application rates .

Table 1: Lethal Concentration Values for this compound

Chronic exposure studies have indicated sublethal effects, including reduced fecundity and prolonged developmental stages in progeny exposed to sublethal concentrations . In rats, long-term exposure led to decreased body weight and food consumption at higher dietary concentrations (500 ppm), with notable changes in hematological parameters .

Field Trials and Residue Analysis

Field trials conducted on crops such as plums and strawberries have assessed the efficacy and residue levels of this compound. In California, trials showed that two foliar applications at rates of approximately 0.11 to 0.12 kg ai/ha effectively controlled pest populations without significant residue accumulation in harvested fruits .

Table 2: Residue Levels in Field Trials

| Crop | Application Rate (kg ai/ha) | Residue Level (mg/kg) | Reference |

|---|---|---|---|

| Plums | 0.11 - 0.12 | <0.05 | |

| Strawberries | 0.11 - 0.12 | <0.05 |

Environmental Impact

This compound's impact on non-target organisms has been a subject of research, particularly concerning beneficial arthropods like predatory mites. Studies indicate that while this compound is effective against targeted pests, it can also adversely affect non-target species, leading to implications for integrated pest management (IPM) strategies .

Aplicaciones Científicas De Investigación

Efficacy in Pest Control

Fenpyroximate functions as a mitochondrial electron transport inhibitor (METI), specifically targeting proton-translocating NADH:Q oxidoreductase to disrupt the respiratory processes of pests. This mode of action makes it effective against a range of pests, including:

- Mites : Particularly effective against Tetranychus urticae (two-spotted spider mite) and other mite species.

- Insects : Effective against leafhoppers and mealybugs, contributing to integrated pest management strategies in various crops.

Table 1: Efficacy of this compound Against Common Pests

| Pest Type | Common Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Mites | Tetranychus urticae | 100-200 | 90-95 |

| Leafhoppers | Empoasca spp. | 150-250 | 85-90 |

| Mealybugs | Planococcus citri | 200-300 | 80-85 |

Residue Behavior and Dietary Safety

Research has extensively studied the residue behavior of this compound on various crops to ensure consumer safety. A study evaluated its residue levels on eggplant, orange, and guava, employing ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for accurate measurement.

Key Findings:

- The residues dissipated rapidly with half-lives ranging from 1.7 to 2.2 days across different crops.

- The maximum residue levels (MRLs) were established to ensure compliance with safety standards.

- Dietary risk assessments indicated that this compound poses acceptable risk levels for consumers when applied according to recommended guidelines .

Table 2: Residue Levels of this compound

| Crop | Half-Life (days) | Residue Level (mg/kg) | Pre-Harvest Interval (days) |

|---|---|---|---|

| Eggplant | 1.7 | 0.01 | 7 |

| Orange | 2.2 | 0.02 | 10 |

| Guava | 1.9 | 0.015 | 7 |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound for humans and non-target organisms. A notable study involved a 13-week exposure in rats, which revealed no significant adverse effects at lower doses, establishing a No Observed Adverse Effect Level (NOAEL) of 20 ppm .

Key Toxicological Insights:

- This compound was classified as "not likely to be carcinogenic" based on animal studies.

- Minimal effects were observed on blood parameters and organ weights at tested doses.

- The compound exhibited low dermal irritation potential during safety assessments .

Regulatory Status and Environmental Impact

This compound is registered in multiple countries under various agricultural regulations. Its use is subject to strict guidelines to minimize environmental impact while ensuring effective pest control.

Regulatory Overview:

- Approved for use on a variety of crops including peanuts and tropical fruits.

- Subject to maximum residue limits (MRLs) set by regulatory agencies like the EPA.

- Environmental assessments indicate low risk to non-target species when used according to label instructions.

Q & A

Basic Research Questions

Q. How is fenpyroximate’s acaricidal efficacy evaluated against Tetranychus urticae in laboratory settings?

- Methodological Answer : Efficacy is assessed through standardized bioassays using adult mites or eggs. Mortality rates are quantified at 24-, 48-, and 72-hour intervals post-treatment. For example, this compound demonstrated 73.77% mortality in T. urticae eggs after 24 hours, decreasing to 40.12% at 72 hours due to reduced residual activity . Experimental designs should include control groups (e.g., untreated mites) and comparative compounds (e.g., spinosad, lufenuron) to contextualize results. LC₅₀ values derived from Probit analysis (e.g., 480 ppm for citrus red mite protonymphs ) are critical for dose-response evaluations.

Q. What experimental parameters are essential for assessing this compound’s toxicity to non-target organisms?

- Methodological Answer : Toxicity studies require species-specific bioassays (e.g., honeybees, predatory mites) under controlled environmental conditions. Parameters include lethal concentration (LC₅₀), sublethal effects (e.g., reproductive inhibition), and exposure routes (contact vs. oral). For instance, this compound residues in honeybees were detected at levels exceeding EU MRLs using LC-MS/MS validation methods with 85–116% recovery rates . Statistical tools like ANOVA or Kaplan-Meier survival analysis are recommended for data interpretation.

Advanced Research Questions

Q. How can researchers investigate this compound resistance mechanisms in acaricide-resistant mite populations?

- Methodological Answer : Resistance studies combine in vivo toxicity assays, synergist experiments (e.g., PBO for P450 inhibition), and genetic analyses. For example, Iranian Panonychus citri populations showed 75-fold resistance to this compound, linked to the H92R mutation in the mitochondrial PSST subunit . Advanced methods include QTL mapping to identify genomic regions associated with resistance (e.g., allele frequency deviations in METI-I-treated populations ) and RNA-seq to assess overexpression of detoxification genes.

Q. What methodologies are employed to resolve contradictions in this compound’s ovicidal vs. adulticidal efficacy?

- Methodological Answer : Discrepancies arise from life-stage-specific susceptibility. While this compound caused 74.12% mortality in T. urticae adults at 24 hours , its ovicidal activity declined over time (e.g., 73.77% to 44.52% mortality ). Researchers must standardize exposure methods (e.g., direct spraying vs. residual contact) and account for environmental degradation rates. Comparative studies with lufenuron (superior ovicidal agent ) can clarify mode-of-action differences.

Q. How are advanced chromatographic techniques validated for this compound residue analysis in plant matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is validated through parameters like linearity (R² > 0.99), recovery rates (85–116% ), and matrix effects. For citrus, this compound’s Z-isomer contributes to residue definitions, requiring isomer-specific separation . Method validation must comply with ISO 17025 guidelines, including limit of quantification (LOQ) assessments (e.g., 0.010 mg/kg in fruit ).

Q. What statistical frameworks are used to interpret this compound resistance evolution in experimental populations?

- Methodological Answer : Bulked segregant analysis (BSA) identifies QTLs by comparing allele frequencies in resistant vs. susceptible populations. For example, QTL mapping revealed acaricide-specific genomic regions in T. urticae under this compound selection . Permutation-based FDR controls (e.g., 5% threshold ) and linkage disequilibrium analysis enhance reproducibility.

Q. Data Interpretation & Contradictions

Q. Why do studies report conflicting data on this compound’s impact on mite egg deposition?

- Methodological Answer : Variability arises from differences in application timing and sublethal effects. This compound reduced T. urticae egg deposition by 16.18% in one study , but others observed minimal effects compared to lufenuron (82.32% reduction ). Researchers should standardize protocols for post-treatment observation periods and integrate fecundity assays into toxicity evaluations.

Q. How should dietary risk assessments account for this compound’s isomerization in regulatory compliance?

- Methodological Answer : The residue definition for risk assessment often includes both this compound and its Z-isomer (M-1). Risk quotients (RQ) are calculated using terminal residues (e.g., <0.020–0.19 mg/kg in citrus ) and acceptable daily intake (ADI) thresholds. Compliance with MRLs requires isomer-specific detection methods validated across matrices (e.g., whole fruit vs. pulp ).

Q. Experimental Design Considerations

Q. What controls are critical when designing cross-resistance studies for this compound?

- Methodological Answer : Include susceptible reference strains, METI-I acaricides (e.g., pyridaben, tebufenpyrad), and non-METI compounds (e.g., abamectin). Cross-resistance ratios (e.g., 190-fold for this compound in MR-VP mites ) should be normalized to baseline susceptibility. Synergists (e.g., PBO) help differentiate metabolic vs. target-site resistance mechanisms .

Q. How can researchers optimize this compound bioassay protocols for field-collected mites?

- Methodological Answer : Field populations should be acclimated to laboratory conditions for ≥2 generations. Dose-range finding tests (e.g., 10–10,000 ppm ) and diagnostic doses (e.g., LC₉₀ of susceptible strains) improve reproducibility. Data must be adjusted for natural mortality in controls using Abbott’s formula .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Acaricides

Structural Analogues and Efficacy

Fenpyroximate belongs to the pyrazole oxime class, sharing structural similarities with compounds like tebufenpyrad, tolfenpyrad, cyenopyrafen, and cyetpyrafen (Figure 2 in ). These compounds differ in substituents on the pyrazole ring, influencing their bioactivity:

Key Findings :

- This compound exhibits broad-spectrum efficacy but requires higher concentrations (LC₅₀: 107.2–540.4 µg/mL) compared to newer analogues like cyenopyrafen (LC₅₀: 0.5–1.2 µg/mL) .

- At 400 µg/mL, this compound achieves 100% mortality in T. cinnabarinus, comparable to cyenopyrafen and cyetpyrafen .

Resistance Profiles and Cross-Resistance

Resistance in T. urticae to this compound is linked to overexpression of cytochrome P450 monooxygenases (CYPs) and esterases, which detoxify the compound . Cross-resistance extends to:

Implications :

- This compound-resistant strains show strong cross-resistance to acrinathrin (RR: 196×) and moderate resistance to MET-I inhibitors like abamectin .

- Synergists like piperonyl butoxide (PBO) reduce resistance by inhibiting CYPs, restoring this compound's efficacy by 30–50% in resistant mites .

Toxicity and Environmental Impact

Mammalian and Ecological Toxicity:

Notable Risks:

- This compound induces neurite degeneration in human neuroblastoma cells at sublethal concentrations (10 µM) after prolonged exposure (120 hours) .

- Rare cases of acute Parkinsonism have been reported post-intoxication, though synaptic dopamine transporters remain unaffected .

Environmental Persistence:

| Compound | Half-Life in Crops (Days) | Maximum Residue Limit (MRL) in Citrus (mg/kg) |

|---|---|---|

| This compound | 1.7–3.5 | 0.02–0.5 |

| Cyenopyrafen | 2.0–4.0 | 0.1–0.3 |

Regulatory Status :

Behavioral and Sublethal Effects

This compound triggers irritancy in mites, with 93.5% of susceptible T. urticae irritated at 180 ppm . However, resistant strains (e.g., FUJI-RS) exhibit reduced irritancy (75% at 180 ppm), suggesting adaptive avoidance behaviors . In contrast, cyenopyrafen causes near-complete irritation (>95%) across strains .

Propiedades

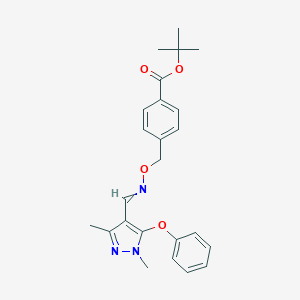

IUPAC Name |

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032550 | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111812-58-9 | |

| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.